Bromamine acid sodium salt

acid dyes anthraquinone intermediates dye manufacturing

Dye manufacturers relying on non-halogenated or chloro-analog intermediates face reactivity limitations that compromise Ullmann coupling yields and final shade consistency. Bromamine acid sodium salt (CAS 6258-06-6) is the only mono-brominated, mono-sulfonated anthraquinone intermediate available at commercial scale, providing a single, regiochemically defined C4 site for nucleophilic aromatic substitution with (ar)alkylamines. • Enables reproducible Ullmann C-N coupling at ≥94% yield with optimized catalyst systems, directly reducing cost per kg of finished dye. • C2 sulfonate group confers water solubility essential for acid dye substantivity on polyamide fibers-eliminating additional sulfonation steps. • ≥98% HPLC purity with optional XRD-confirmed polymorph identity (2θ = 8.1°, 12.2°, 16.2°) per Sumitomo patent JPS5569557A, ensuring batch-to-batch reactivity and shade reproducibility.

Molecular Formula C14H8BrNNaO5S
Molecular Weight 405.18 g/mol
CAS No. 6258-06-6
Cat. No. B1366224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromamine acid sodium salt
CAS6258-06-6
Molecular FormulaC14H8BrNNaO5S
Molecular Weight405.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)O)Br.[Na]
InChIInChI=1S/C14H8BrNO5S.Na/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18;/h1-5H,16H2,(H,19,20,21);
InChIKeyJEPVBIMOJDNAAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromamine Acid Sodium Salt: Overview


Bromamine acid sodium salt (1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt; CAS 6258-06-6; MW 404.17) is the sodium salt form of bromamine acid, a cornerstone intermediate in the synthesis of anthraquinone-based acid and reactive dyes [1]. The compound features a bromine atom at the C4 position of the anthraquinone core, enabling nucleophilic aromatic substitution with (ar)alkylamines to generate diverse dye chromophores and biologically active derivatives [2]. Commercial specifications typically require ≥98.0% purity by HPLC .

1
Reactive handle Single C4-Br site for Ullmann C–N coupling
2
Solubility C2 sulfonate ensures water solubility and fiber substantivity
3
Scale Commercially available mono-brominated, mono-sulfonated anthraquinone
4
Specification HPLC purity specification supports reproducible dye synthesis

Why Bromamine Acid Sodium Salt Is Irreplaceable


Although several anthraquinone intermediates serve acid dye synthesis—most notably quinizarin, leucoquinizarin, and 2,4-dibromo-1-aminoanthraquinone—bromamine acid sodium salt occupies a structurally unique position: it is the only mono-brominated, mono-sulfonated, mono-aminated anthraquinone commercially available at scale. The C4 bromine atom provides a single, regiochemically defined site for Ullmann-type C–N coupling with aromatic amines, while the C2 sulfonate group ensures water solubility and substantivity on polyamide fibers in the final dye product [1]. Substituting a chloro-analog (1-amino-4-chloroanthraquinone-2-sulfonic acid) results in substantially lower reactivity in nucleophilic displacement due to the poorer leaving-group ability of chloride versus bromide in the anthraquinone system [2]. Using the non-halogenated precursor (1-aminoanthraquinone-2-sulfonic acid) eliminates the C4 functional handle entirely, precluding the dominant synthetic route to acid anthraquinone dyes [3].

Bromamine acid sodium salt
Chloro analog (1-amino-4-chloro-2-sulfonic acid)
Chloride is a poorer leaving group than bromide in the anthraquinone system, which may significantly lower Ullmann coupling reactivity.
Bromamine acid sodium salt
Non-halogenated precursor (1-aminoanthraquinone-2-sulfonic acid)
Absence of the C4 halogen eliminates the functional handle required for the dominant synthetic route to acid anthraquinone dyes.
Bromamine acid sodium salt
2,4-Dibromo analog or other multi-halogenated intermediates
Additional halogen substituents alter regioselectivity and may complicate purification; single Br at C4 gives defined mono-substitution.

Bromamine Acid Sodium Salt: Quantified Differentiation Evidence


Dominance in Acid Dye Derivatization

Bromamine acid (and its sodium salt) is the single most utilized anthraquinone intermediate for acid dye production. Apart from quinizarin and leucoquinizarin, more acid dyes have been produced from bromamine acid by replacement of the C4 bromine atom with aryl amino groups than from any other anthraquinone intermediate [1]. This represents a class-level dominance across the entire acid anthraquinone dye portfolio.

Acid dye derivatization
Class-level inference
Majority of acid anthraquinone dyes
Supports broadest synthetic scope among anthraquinone intermediates
Industrial dye portfolio review; more dyes than from quinizarin or leucoquinizarin
acid dyes anthraquinone intermediates dye manufacturing

Ullmann Condensation: Optimized Catalyst Yield

Using a strong acid ion exchange resin–ethanol–copper catalyst system, the Ullmann condensation of bromamine acid sodium salt with aromatic amines achieved a condensation product yield of 94.0% at 70°C after 3 hours in ethanol–water (9:1) [1]. This yield is markedly higher than yields reported for conventional H₂SO₄–water–copper systems using only Cu²⁺ or Cu⁺ salts, where the yield was significantly improved by employing a [Cu²⁺ + metal reducing agent (Fe²⁺, Ti³⁺, Sn²⁺)] system [2].

Ullmann coupling yield
Cross-study comparable
94.0%
Reported high coupling yield supports production economics
Resin-EtOH-Cu system, 70 °C, ethanol:water 9:1; catalyst reused ≥5 times
Ullmann coupling catalytic condensation dye intermediate reactivity

Magnetic Nano-Catalyzed Ullmann Coupling Performance

Fe₃O₄@SiO₂-Au/Cu magnetic nanoparticles catalyzed the Ullmann coupling of bromamine acid sodium salt to produce 4,4′-diamino-1,1′-dianthraquinonyl-3,3′-disulfonic acid (DAS) with a bromamine acid conversion of 97.35% and DAS selectivity of 88.67% in aqueous medium [1]. The magnetic catalyst was readily separated and reused, representing a cleaner production alternative to homogeneous copper catalyst systems.

Magnetic nano-catalysis
Cross-study comparable
97.4% conv., 88.7% sel.
Enables cleaner production with recyclable catalyst
Fe₃O₄@SiO₂-Au/Cu NPs, aqueous medium; catalyst magnetically recoverable
nano-catalysis green chemistry Ullmann coupling

Synthesis Yield and Purity Optimization

A patented preparation method for bromamine acid (the free acid form, directly convertible to the sodium salt) reports a product yield of 91% with purity of 99% as determined by liquid chromatography . This contrasts with conventional nitration-based routes where approximately 30% of anthraquinone is converted to dinitroanthraquinone by-products that are difficult to separate and must be discarded, rendering those routes uneconomical [1].

Synthesis yield & purity
Cross-study comparable
91% yield, 99% purity
Supports viable large-scale manufacturing
Patent route (CN); LC purity; avoids dinitro by-product losses
bromamine acid preparation process optimization purity specification

Environmental Biodegradability Profile

A novel isolate of Sphingomonas herbicidovorans was demonstrated to decolorize bromamine acid (BAA) as its sole carbon source, achieving over 98% decolorization within 24 hours even at initial BAA concentrations exceeding 1000 mg/L [1]. The decolorization kinetics were described by the Monod equation. This provides a defined biodegradation pathway that is not universally shared by non-sulfonated or dichlorinated anthraquinone analogs, which often exhibit greater recalcitrance in biological treatment systems [2].

Biodegradability
Class-level inference
>98% decolorization in 24 h
Addresses wastewater treatment compliance
Sphingomonas herbicidovorans, 30 °C, pH 7; sole carbon source confirmed
wastewater treatment biodegradation dye intermediate environmental fate

High-Temperature Crystal Structure Identification

A Sumitomo Chemical patent (JPS5569557A) discloses a novel crystal structure of bromamine acid sodium salt characterized by X-ray diffraction peaks (2θ) at 8.1°, 12.2°, and 16.2°, or alternatively at 11.2°, 16.5°, and 25.0° using Cu-Kα radiation [1]. This crystalline form, obtained by heating conventionally prepared sodium salt at 120–450°C, exhibits enhanced thermal stability compared to the standard preparation. The melting point exceeds 300°C (lit.) .

Polymorph identity
Supporting evidence
XRD 2θ: 8.1°, 12.2°, 16.2°
Enables polymorph verification for batch consistency
High-temperature stable form; mp >300 °C; Cu-Kα radiation
crystal engineering solid-state characterization thermal stability

Bromamine Acid Sodium Salt: Evidence-Backed Application Scenarios


Large-Scale Acid Anthraquinone Dye Manufacturing

Bromamine acid sodium salt is the established industrial intermediate for producing commercial acid anthraquinone dyes including Weak Acid Brilliant Blue R, Reactive Brilliant Blue M-BR, and Brilliant Blue KGR [1]. Procurement at ≥98% HPLC purity ensures reproducible Ullmann coupling with aromatic amines at the 94.0% yield level demonstrated with optimized catalyst systems [2], directly impacting manufacturing economics for dye producers serving the global textile dyes market projected to surpass $12 billion by 2027 [3].

Green Chemistry with Recyclable Heterogeneous Catalysis

The demonstrated compatibility of bromamine acid sodium salt with Fe₃O₄@SiO₂-Au/Cu magnetic nano-catalysts—achieving 97.35% conversion with 88.67% selectivity in aqueous medium [1]—positions this intermediate for cleaner production process development. The magnetic recoverability of the catalyst addresses wastewater minimization goals, complementing the established biodegradability of bromamine acid (>98% decolorization by Sphingomonas herbicidovorans) [2] for end-to-end environmental compliance.

Bioactive Anthraquinone Derivative Synthesis

Bromamine acid sodium salt serves as the key precursor for synthesizing 1-amino-2-sulfo-4-ar(alk)ylaminoanthraquinone derivatives that act as ectonucleoside triphosphate diphosphohydrolase (E-NTPDase) inhibitors. Structure-activity relationship studies have identified derivatives with Ki values as low as 0.328 μM for NTPDase1 and 1.5 μM for NTPDase3 (selective) [1]. The 2-sulfonate group is essential for inhibitory activity—2-methyl-substituted analogs are inactive—making the bromamine acid scaffold irreplaceable for this pharmacophore class [2].

Polymorph-Controlled Quality Assurance

For dye manufacturers requiring consistent dissolution kinetics and batch-to-batch reproducibility, the Sumitomo patent (JPS5569557A) provides a defined XRD fingerprint (2θ = 8.1°, 12.2°, 16.2°) for the high-temperature-stable crystal form of bromamine acid sodium salt [1]. Procurement specifications can reference these characteristic peaks to verify polymorph identity, mitigating the risk of crystal-form-related variability in reactivity that can affect dye yield and shade consistency.

Application
Selection Property
Validation Focus
Acid anthraquinone dye synthesis
Regiochemically defined C4-Br handle, aqueous solubility via C2 sulfonate
Ullmann coupling reproducibility, HPLC purity specification
Cleaner production with recyclable catalysis
Compatibility with magnetic nano-catalyst systems
Catalyst recyclability, aqueous-medium performance
E-NTPDase inhibitor pharmacophore development
Essential 2-sulfonate for inhibitory activity, C4 derivatization handle
Structure-activity relationship studies, enzyme inhibition assays
Polymorph-controlled quality assurance
High-temperature-stable crystal form with defined XRD fingerprint
XRD peak verification, dissolution kinetics consistency
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